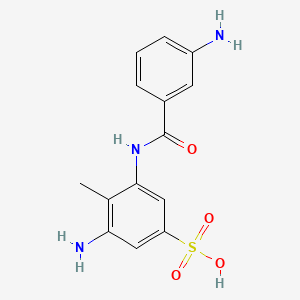

3-Amino-5-(3-aminobenzamido)-4-methylbenzene-1-sulfonic acid

Description

3-Amino-5-(3-aminobenzamido)-4-methylbenzene-1-sulfonic acid is a sulfonated aromatic compound characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1, a methyl group at position 4, and two amino-containing substituents: a primary amine at position 3 and a 3-aminobenzamido group at position 3.

Properties

CAS No. |

6661-55-8 |

|---|---|

Molecular Formula |

C14H15N3O4S |

Molecular Weight |

321.35 g/mol |

IUPAC Name |

3-amino-5-[(3-aminobenzoyl)amino]-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C14H15N3O4S/c1-8-12(16)6-11(22(19,20)21)7-13(8)17-14(18)9-3-2-4-10(15)5-9/h2-7H,15-16H2,1H3,(H,17,18)(H,19,20,21) |

InChI Key |

GHZRHZVNVLJAFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C2=CC(=CC=C2)N)S(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methyl-5-(3-aminobenzam) typically involves multiple steps. One common method includes the reaction of 3-amino-4-methylbenzoic acid with 3-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-amino-4-methyl-5-(3-aminobenzam) can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methyl-5-(3-aminobenzam) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

3-Amino-5-(3-aminobenzamido)-4-methylbenzene-1-sulfonic acid has been investigated for its potential antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Drug Development

The compound's sulfonic acid group enhances solubility and bioavailability, making it a candidate for drug formulation. Its derivatives have been explored for use in treating infections caused by resistant strains of bacteria such as E. coli and Streptococcus pneumoniae . Additionally, the compound's ability to interact with biological targets can be leveraged in the design of enzyme inhibitors or receptor modulators.

Material Science Applications

Dyes and Pigments

Due to its structural characteristics, this compound is suitable for synthesizing azo dyes. These dyes are widely used in textiles and coatings, where their stability and colorfastness are essential . The sulfonic acid group improves water solubility, facilitating the dyeing process.

Polymer Chemistry

This compound can act as a coupling agent in polymer synthesis. Its ability to enhance adhesion between different materials makes it valuable in creating composite materials with improved mechanical properties . Furthermore, its application in the production of functionalized polymers opens avenues for developing smart materials responsive to environmental stimuli.

Analytical Chemistry Applications

Chromatography

In analytical chemistry, this compound can be utilized as a derivatizing agent in chromatographic techniques. It enhances the detectability of analytes by forming stable complexes, which can be crucial for trace analysis of pharmaceuticals and environmental samples .

Sensor Development

The compound's properties lend themselves to the development of sensors for detecting various analytes. Its ability to form complexes with metal ions can be exploited in electrochemical sensors, providing a means to monitor environmental pollutants or biological markers .

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-5-(3-aminobenzam) involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-Amino-5-(3-aminobenzamido)-4-methylbenzene-1-sulfonic Acid with Analogues

Key Comparisons and Analysis

Functional Group Influence on Bioactivity The target compound’s sulfonic acid group enhances water solubility, similar to 4-methylbenzene-1-sulfonic acid , while its benzamido group may facilitate receptor binding in biological systems. In contrast, Bumetanide replaces the sulfonic acid with a sulfonamide (-SO₂NH₂) and a carboxylic acid (-COOH), optimizing renal transporter inhibition . Electron-withdrawing vs.

Structural Complexity and Pharmacological Potential The triazole derivative in demonstrates that heterocyclic cores (e.g., 1,2,4-triazole) paired with halogenated phenoxy groups enhance anticonvulsant activity, achieving an ED₅₀ close to diazepam . The target compound’s lack of a heterocycle may limit such activity but could favor alternative interactions. Sulfonamide vs. sulfonic acid: Sulfonamides (e.g., in and Bumetanide) are prevalent in diuretics and antibiotics due to their ability to mimic enzymatic substrates. The target compound’s sulfonic acid group, while polar, may limit membrane permeability compared to sulfonamides .

Solubility and Industrial Applications Compounds with sulfonic acid groups (e.g., 4-methylbenzene-1-sulfonic acid and the target compound) are highly water-soluble, making them suitable for aqueous-phase reactions or dye intermediates. However, the target compound’s additional amino and benzamido groups may introduce steric hindrance, reducing solubility compared to simpler analogs.

Synthetic Considerations outlines a method for preparing thiophene-2-carboxamides using formic acid and sulfuric acid .

Biological Activity

3-Amino-5-(3-aminobenzamido)-4-methylbenzene-1-sulfonic acid, also known as sulfanilamide or sulfanilic acid , is an important compound in medicinal chemistry, particularly recognized for its biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- Molecular Formula : C14H15N3O4S

- Molecular Weight : 321.35 g/mol

- CAS Number : 6661-55-8

The compound features an amino group, a sulfonic acid group, and a benzene ring, which contribute to its solubility and interaction with biological systems.

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial effects. It primarily acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This inhibition disrupts bacterial growth and replication.

- Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), the compound competes with PABA for binding to DHPS. This leads to a decrease in folate production, essential for nucleic acid synthesis in bacteria .

Case Studies

- Antibacterial Activity Against Staphylococcus aureus :

- Effectiveness in Folate Biosynthesis Pathway Disruption :

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 100 µg/mL | |

| Salmonella typhimurium | 75 µg/mL |

Potential Uses in Medicine

- Antimicrobial Therapy : Due to its ability to inhibit bacterial growth, this compound is considered for use in treating bacterial infections.

- Antimalarial Agent : Its effectiveness against Plasmodium falciparum suggests potential as an antimalarial drug.

- Cancer Research : Emerging studies are investigating its role in inhibiting certain cancer cell lines through the disruption of metabolic pathways.

Safety and Toxicity Profile

While generally considered safe when used appropriately, high concentrations can lead to adverse effects such as allergic reactions and gastrointestinal disturbances. Further studies are warranted to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.